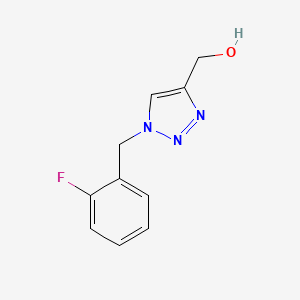

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

The compound “(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is an organic molecule that contains a 1,2,3-triazole ring, a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions . The 2-fluorobenzyl group is a common substituent in medicinal chemistry, known for its ability to enhance the biological activity of various compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring and the 2-fluorobenzyl group. The triazole ring is generally stable but can participate in reactions with electrophiles or acids . The C-F bond in the 2-fluorobenzyl group is relatively strong but can be broken in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, 1,2,3-triazoles are stable and have moderate polarity .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound could serve as a precursor or intermediate in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .

Radiopharmaceuticals Development

The introduction of fluorine-18 isotopes into pyridines creates potential imaging agents for biological applications, particularly in positron emission tomography (PET) scans . The compound’s structure allows for the incorporation of fluorine-18, making it a candidate for the synthesis of radiopharmaceuticals that can be used in local radiotherapy of cancer .

Agricultural Chemical Research

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . This compound, with its fluorinated aromatic ring, could be used to develop new agrochemicals with enhanced physical, biological, and environmental properties .

Medicinal Chemistry

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom . The compound’s fluorinated structure makes it a valuable synthetic block in medicinal chemistry, where it could be used to develop new drugs with increased efficacy and stability .

Organic Synthesis Methodology

The compound could be utilized in organic synthesis as a building block for constructing more complex molecules. Its unique structure allows for selective reactions that can lead to the creation of novel organic compounds with potential applications in various fields of chemistry .

Advanced Material Design

Fluorinated compounds are often used in the design of advanced materials due to their stability and unique electronic properties. This compound could contribute to the development of new materials for electronics, coatings, and other industrial applications .

Biochemical Research

The biochemical properties of fluorinated compounds make them useful in the study of enzyme interactions and mechanisms. This compound could be used as a probe or inhibitor in biochemical assays to understand the function of enzymes and other proteins .

Environmental Science

Fluorinated compounds are also studied for their environmental impact. This compound could be used in research to understand the behavior of fluorinated pollutants in the environment and to develop methods for their detection and remediation .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTKCYCFOADUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | |

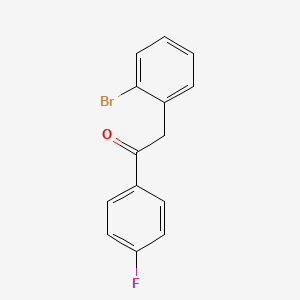

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)

![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)